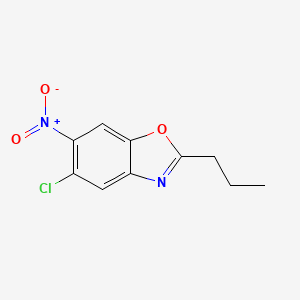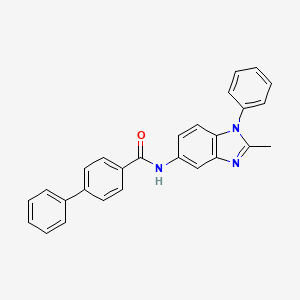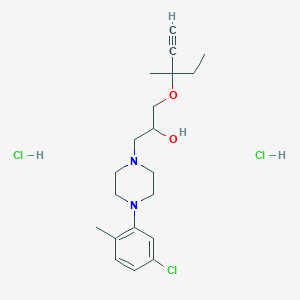
6-(2,5-dimethylphenyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,5-Dimethylphenyl)pyridazin-3(2H)-one, also known as 6-MP, is a heterocyclic compound with a wide range of potential applications in the field of medicinal chemistry. 6-MP has been studied for its potential use as a drug candidate for the treatment of cancer, inflammation, and other diseases. It has also been studied for its potential use as an antioxidant, anti-inflammatory, and anti-microbial agent. Additionally, 6-MP has been studied for its potential use as a synthetic intermediate in the synthesis of other heterocyclic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- The structural characterization of mononuclear ReI complexes derived from pyrroline-pyrazolyl-pyridazine showcases the potential of pyridazinone derivatives in the development of novel coordination compounds. Such compounds exhibit unique intramolecular hydrogen bonding and coplanarity, contributing to their stability and potential applications in catalysis and molecular electronics (Saldías et al., 2020).
Applications in Drug Discovery
- Pyridazinone scaffolds have been used as a basis for synthesizing various polyfunctional systems through sequential nucleophilic substitution methodology. This approach can lead to the development of new drug candidates with potential applications in the drug discovery process, indicating the versatility of pyridazinone derivatives in medicinal chemistry (Pattison et al., 2009).
Molecular Docking and Screening
- Novel pyridine and fused pyridine derivatives have been synthesized from pyridazinone precursors, showcasing the compound's utility in generating bioactive molecules. These compounds have undergone molecular docking screenings, revealing moderate to good binding energies, which suggest their potential applications in the development of antimicrobial and antioxidant agents (Flefel et al., 2018).
Solubility and Solution Behavior
- The solubilization behavior and solution thermodynamics of pyridazinone derivatives in binary solvent systems have been extensively studied. Such research is vital for understanding the solubility enhancement mechanisms of poorly soluble pharmaceuticals, indicating the importance of pyridazinone derivatives in pharmaceutical formulation and drug delivery system optimization (Shakeel et al., 2019).
Photophysical and Electrochemical Properties
- The synthesis and characterization of dimethoxyphenyl-pyridazinyl pyridines highlight the photophysical and electrochemical properties of pyridazinone derivatives. These properties are crucial for applications in materials science, particularly in the development of organic electronic devices and photodynamic therapy agents (Golla et al., 2020).
Propiedades
IUPAC Name |
3-(2,5-dimethylphenyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-9(2)10(7-8)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTLLCBYNPWOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2735858.png)

![Methyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2735861.png)
![3-{2-[2-(Diethylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2735862.png)

![1-(2-(4-isopropylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2735869.png)
![2-({1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2735870.png)



![1-benzyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2735876.png)
